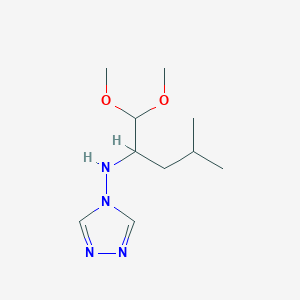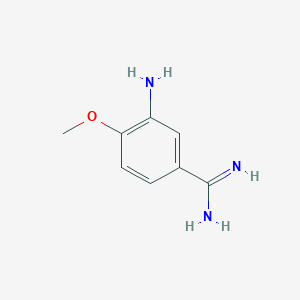
3-Amino-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzenecarboximidamide, featuring an amino group at the 3-position and a methoxy group at the 4-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-4-methoxybenzenecarboximidamide involves the reduction of 3-nitro-4-methoxybenzanilide. The process typically includes the following steps:
Mixing: 3-nitro-4-methoxybenzanilide is mixed with a solvent and a catalyst in a reaction vessel.
Heating: The mixture is heated to a temperature range of 40-80°C.
Reduction: A reducing agent, such as hydrazine hydrate, is added over 1-3 hours to complete the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available hydrazine hydrate as the reducing agent. This method avoids the use of high-risk hydrogen and generates minimal waste, making it more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrazine hydrate (N2H4·H2O) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzenecarboximidamides.
Aplicaciones Científicas De Investigación
3-Amino-4-methoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity, including its antimicrobial and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with a different functional group.
3-Amino-4-methoxyacetanilide: Another derivative with an acetamide group.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with a furazan ring.
Uniqueness
3-Amino-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
736094-85-2 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-amino-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H3,10,11) |
Clave InChI |
ORKYNVPGGHFFHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
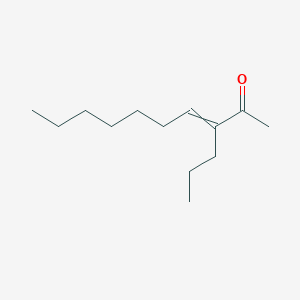
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
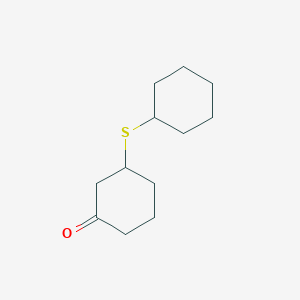
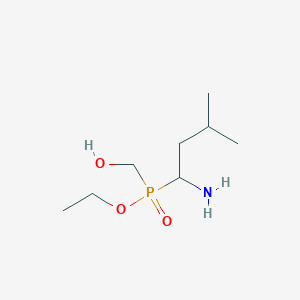
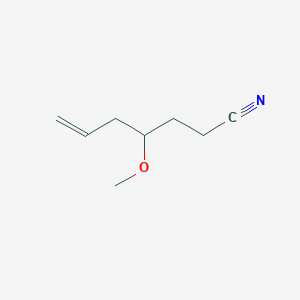
![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)
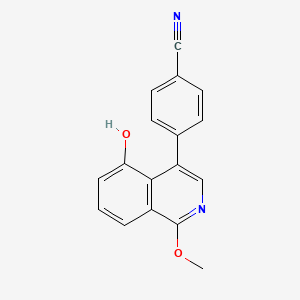
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)
